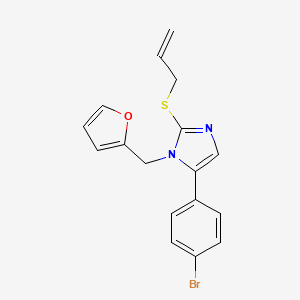
2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring with two non-adjacent nitrogen atoms. The compound also has a furan ring, a five-membered aromatic ring with one oxygen atom. The presence of a bromophenyl group indicates that it has a bromine atom attached to a phenyl group. The allylthio group consists of an allyl group (a propene) attached to a sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the imidazole ring might be formed using a Debus-Radziszewski imidazole synthesis, a method that involves the condensation of glyoxal, formaldehyde, and primary amine . The bromophenyl group could be introduced through electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating properties of the furan ring and the electron-withdrawing nature of the bromophenyl group could lead to interesting electronic properties .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The bromine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .
Scientific Research Applications
Imidazole Derivatives in Medicinal Chemistry
Imidazole derivatives, including compounds with specific structural features like "2-(allylthio)-5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazole," are pivotal in the development of new drugs due to their diverse pharmacological properties. These compounds have been extensively reviewed for their antitumor activity, highlighting derivatives such as bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, among others. Such structures are under consideration for new antitumor drugs and compounds with different biological properties, indicating the therapeutic versatility of imidazole derivatives (Iradyan et al., 2009).
Furan Compounds in Drug Design
Furan derivatives, as part of the structural makeup of the compound , play a significant role in drug design, serving as critical components in bioactive molecules. The review by Ostrowski (2022) emphasizes the importance of furan-2-yl and thien-3-yl substituents in medicinal chemistry, particularly in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. This review demonstrates the impact of heteroaryl substituents on the activity of these compounds, with a focus on antiviral, antitumor, antimycobacterial, and antiparkinsonian actions, which could potentially encompass the applications of the specific compound discussed (Ostrowski, 2022).
Synthesis and Transformation in Medicinal Chemistry
The synthesis and transformation of imidazole derivatives, including those with complex substituents such as "this compound," are crucial for medicinal chemistry. The review on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles (Abdurakhmanova et al., 2018) sheds light on the methods and biological properties of these compounds, highlighting their potential in producing derivatives with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. This comprehensive understanding aids in grasping the significance of imidazole derivatives in developing new therapeutic agents (Abdurakhmanova et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(4-bromophenyl)-1-(furan-2-ylmethyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-10-22-17-19-11-16(13-5-7-14(18)8-6-13)20(17)12-15-4-3-9-21-15/h2-9,11H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSODDBEXPQICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CO2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2533420.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2533421.png)

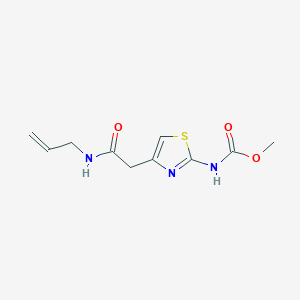
![Ethyl 5,5,7,7-tetramethyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2533426.png)
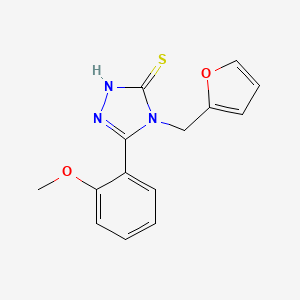


![(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2533434.png)
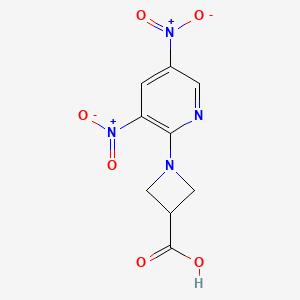
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)cyclopent-3-ene-1-carboxamide](/img/structure/B2533440.png)
![4-(6,6a,7,8,9,11-Hexahydropyrrolo[2,1-c][1,4]benzodiazepine-5-carbonyl)pyridine-2-carbonitrile](/img/structure/B2533441.png)
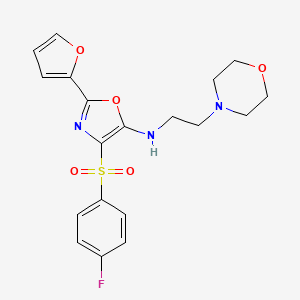
![3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2533443.png)